molecular formula C5H8N4O2 B6153633 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid CAS No. 716358-44-0

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Cat. No.: B6153633
CAS No.: 716358-44-0
M. Wt: 156.1
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Description

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the formation of the tetrazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can result in various substituted tetrazole derivatives.

Scientific Research Applications

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

    2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)ethanoic acid: Similar structure but with an ethanoic acid moiety.

    1H-1,2,3,4-tetrazole-5-carboxylic acid: Contains the tetrazole ring with a carboxylic acid group directly attached.

Uniqueness

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its specific combination of the tetrazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

716358-44-0

Molecular Formula

C5H8N4O2

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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